

Funiculosine: Molecular Characterization, Mechanism of Action, and Experimental Workflows

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Compound of Interest

Compound Name: *Funiculosine*
CAS No.: 11055-06-4
Cat. No.: B576824

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Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide

Executive Summary

Funiculosine (also known as Funiculosin) is a potent, neutral lipophilic antibiotic and antifungal secondary metabolite originally isolated from *Penicillium funiculosum*. In pharmacological and agrochemical research, it is highly valued as a selective inhibitor of the mitochondrial cytochrome bc₁ complex (Complex III). This technical guide provides an authoritative synthesis of **Funiculosine**'s physicochemical properties, its precise mechanism of action at the molecular level, and field-proven, self-validating experimental protocols for its application in *in vitro* assays.

Molecular Identity and Physicochemical Properties

Funiculosine is characterized by a highly complex molecular architecture. The defining structural feature of **Funiculosine** is an unusual all-cis cyclopentanetetraol moiety connected

to the 5-position of an N-methyl-3-pyranyl-4-hydroxy-2-pyridone ring (1). This dense functionalization dictates its lipophilicity, solubility profile, and target binding affinity.

Quantitative Data: Physicochemical Profile

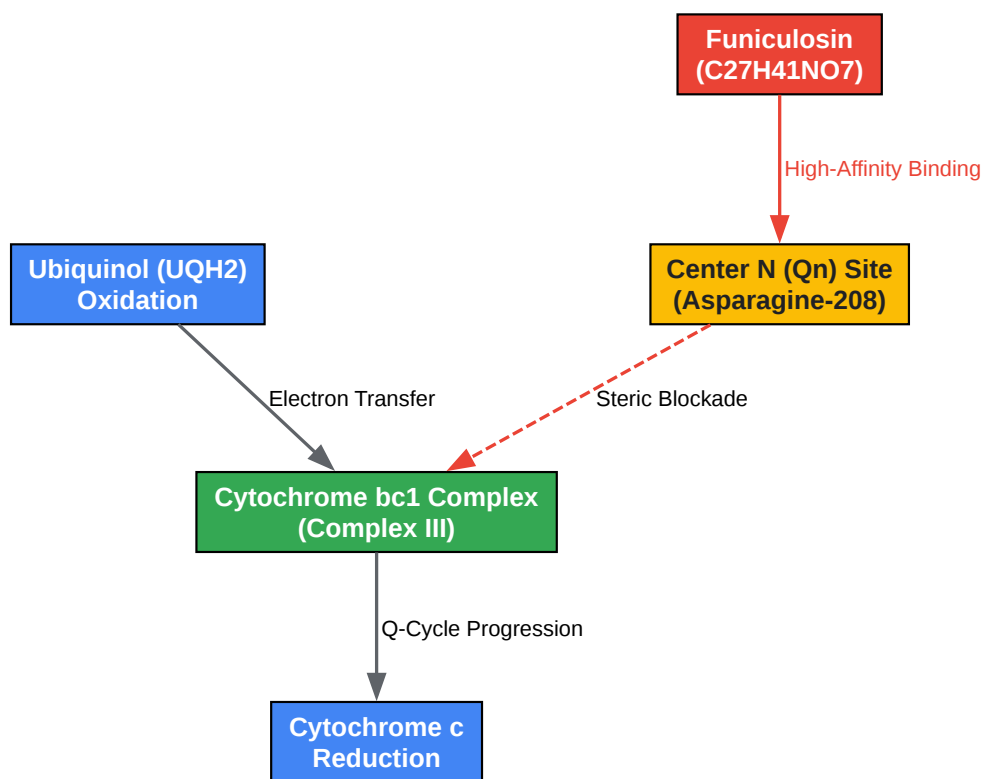
To ensure accurate formulation and stoichiometric calculations in assay development, the core physicochemical properties of **Funiculosine** are summarized below (2).

Property	Value
Molecular Formula	C ₂₇ H ₄₁ NO ₇
Molecular Weight	491.62 g/mol
Exact Mass	491.288 Da
CAS Number	11055-06-4
PubChem CID	66596818
LogP	2.426
Hydrogen Bond Donors	5
Hydrogen Bond Acceptors	7

Mechanism of Action: Cytochrome bc1 Complex Inhibition

Funiculosine exerts its primary biological activity by disrupting the mitochondrial electron transport chain. Specifically, it targets the cytochrome bc1 complex (Complex III), which is responsible for catalyzing the transfer of electrons from ubiquinol (UQH₂) to cytochrome c via the Q-cycle.

Mechanistic studies reveal that **Funiculosine** is a Center N (Q_n site) inhibitor. It binds to the quinone reduction site on the matrix side of the inner mitochondrial membrane. Structural and mutational analyses have demonstrated that the binding of **Funiculosine** is highly dependent on specific amino acid residues within cytochrome b; notably, the substitution of Asparagine-208 to Lysine (N208K) completely abolishes **Funiculosine** binding while preserving the binding of other inhibitors like antimycin (3).



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Fig 1. Mechanistic pathway of Funiculosin inhibiting the mitochondrial cytochrome bc1 complex.

Comparative Efficacy

Funiculosine demonstrates potent, nanomolar efficacy against fungal and mammalian Complex III, distinguishing its binding kinetics from other Qn site inhibitors like Antimycin A and Ilicicolin H (4).

Inhibitor	Target Organism	IC ₅₀ Value	Binding Site
Funiculosine	Saccharomyces cerevisiae (Yeast)	~10 nM	Center N (Qn)
Funiculosine	Bos taurus (Bovine)	~10 nM	Center N (Qn)
Antimycin A	Saccharomyces cerevisiae (Yeast)	~5-10 nM	Center N (Qn)
Ilicicolin H	Bos taurus (Bovine)	~3-5 nM	Center N (Qn)

Experimental Protocols and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain not just the how, but the why behind each methodological choice.

Protocol 1: Funiculosine Stock Preparation and Formulation

Objective: To prepare a stable, bioavailable solution of **Funiculosine** for in vitro and in vivo assays. Causality: Because **Funiculosine** is a neutral lipophilic compound (LogP = 2.426), attempting to dissolve it directly in aqueous buffers will cause immediate and irreversible precipitation. A step-down solvent transition is required to maintain a micellar suspension.

Step-by-Step Methodology:

- Primary Stock Generation (10 mg/mL): Weigh exactly 10 mg of lyophilized **Funiculosine** powder. Add 1 mL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes.

- Self-Validation: The solution must be completely transparent. Any turbidity indicates moisture contamination in the DMSO or incomplete dissolution.
- Co-solvent Addition: To prepare a working formulation (e.g., 1 mg/mL), transfer 100 μ L of the DMSO stock into a sterile tube. Add 400 μ L of PEG300 and mix thoroughly.
 - Causality: PEG300 acts as a steric dispersion matrix, preventing rapid molecular aggregation when the aqueous phase is introduced.
- Surfactant Integration: Add 50 μ L of Tween 80 to the mixture. Vortex for 30 seconds.
- Aqueous Dilution: Slowly add 450 μ L of ddH₂O dropwise while continuously vortexing.
 - Self-Validation: The final vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH₂O) should form a clear or slightly opalescent microemulsion stable at room temperature for up to 4 hours.

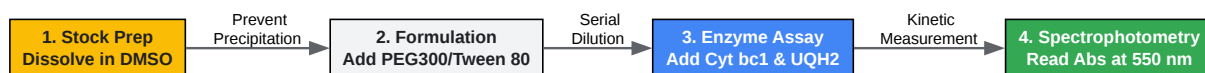
Protocol 2: Ubiquinol-Cytochrome c Reductase Activity Assay

Objective: To quantify the specific dose-dependent inhibition of the cytochrome bc₁ complex by **Funiculosine** (5). Causality: Complex III transfers electrons from ubiquinol to cytochrome c. By monitoring the reduction of oxidized cytochrome c spectrophotometrically at 550 nm, the catalytic turnover rate can be directly measured.

Step-by-Step Methodology:

- Buffer Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, and 10 mM Potassium Cyanide (KCN).
 - Causality: KCN is absolutely critical here; it inhibits Cytochrome c oxidase (Complex IV), preventing the re-oxidation of cytochrome c and ensuring a unidirectional, measurable signal.
- Enzyme Incubation: Suspend isolated mitochondrial fractions (approx. 5 μ g protein/mL) in the assay buffer. Add **Funiculosine** (serial dilutions from 1 nM to 1 μ M) and incubate for 5 minutes at 25°C.

- Self-Validation: Always run a vehicle control (DMSO only) to establish the 100% activity baseline, and a positive control (1 μ M Antimycin A) to establish the 0% activity baseline. If the Antimycin A well shows activity, the mitochondria are uncoupled or contaminated.
- Substrate Addition: Add 50 μ M of oxidized cytochrome c to the cuvette. Initiate the reaction by adding 50 μ M decylubiquinol (a water-soluble ubiquinol analog).
- Kinetic Measurement: Immediately record the absorbance at 550 nm for 3 minutes using a UV-Vis spectrophotometer. Calculate the initial linear rate ($\Delta A_{550}/\text{min}$) to determine the IC_{50} .



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Fig 2. Step-by-step experimental workflow for Funiculosin formulation and in vitro enzyme assay.

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